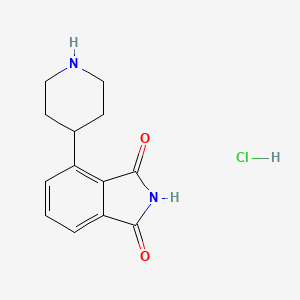

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride

Description

Overview of Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione derivatives, characterized by a bicyclic structure with two carbonyl groups flanking a nitrogen atom, represent a critical class of heterocyclic compounds in medicinal and synthetic chemistry. The core structure, also known as phthalimide, serves as a versatile scaffold for designing molecules with diverse biological activities. These derivatives exhibit antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties, driven by their ability to interact with enzymatic targets such as cyclooxygenases (COX), acetylcholinesterase (AChE), and vascular endothelial growth factor (VEGF). For instance, thalidomide—a prominent isoindoline-1,3-dione derivative—demonstrates immunomodulatory and antiangiogenic effects. The structural flexibility of the phthalimide core allows for functionalization at the nitrogen atom or aromatic ring, enabling tailored pharmacological profiles.

Structural and Nomenclatural Clarification of 4-(Piperidin-4-yl)isoindoline-1,3-dione Hydrochloride

This compound (CAS: 50534-34-4) is a synthetic derivative featuring an isoindoline-1,3-dione core substituted at the 4-position with a piperidin-4-yl group, stabilized as a hydrochloride salt. The compound’s systematic IUPAC name is 2-(piperidin-4-yl)-1H-isoindole-1,3(2H)-dione hydrochloride, reflecting its bicyclic imide structure and piperidine substitution (Table 1).

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅ClN₂O₂ |

| Molecular Weight | 266.73 g/mol |

| CAS Registry Number | 50534-34-4 |

| SMILES Notation | Cl.N1CCC(CC1)N2C(=O)C3=CC=CC=C3C2=O |

| Key Functional Groups | Cyclic imide, piperidine, hydrochloride salt |

The hydrochloride salt enhances aqueous solubility, facilitating biological testing. X-ray crystallography and NMR studies of analogous compounds confirm the planar isoindoline-1,3-dione core and equatorial orientation of the piperidine substituent.

Historical Development and Discovery

The synthesis of isoindoline-1,3-dione derivatives traces back to the Gabriel synthesis, which utilizes potassium phthalimide to produce primary amines. Modern advances in N-alkylation and condensation reactions have enabled the incorporation of complex substituents, such as piperidine rings. The specific development of this compound emerged from efforts to enhance the pharmacokinetic properties of phthalimide-based drugs. By introducing a piperidine moiety—a common pharmacophore in CNS-active compounds—researchers aimed to improve blood-brain barrier penetration and target affinity. Early synthetic routes involved the alkylation of phthalimide with 4-chloropiperidine followed by hydrochloride salt formation.

Relevance and Motivation for Academic Study

The compound’s relevance stems from its dual pharmacophoric elements: the isoindoline-1,3-dione core, which modulates COX and AChE activity, and the piperidine group, which enhances interactions with neurotransmitter receptors. Preclinical studies of structurally similar derivatives demonstrate promising anticonvulsant and anti-inflammatory activities, positioning this compound as a candidate for neurodegenerative and inflammatory disease research. Additionally, its synthetic versatility enables structural optimization for targeted drug delivery systems.

Scope and Objectives of the Research Article

This article systematically reviews the chemical synthesis, structural characterization, and potential applications of this compound. By integrating data from spectroscopic analyses, computational modeling, and in vitro assays, we aim to elucidate structure-activity relationships (SARs) and guide future research toward novel therapeutic agents. Emphasis is placed on overcoming synthetic challenges and expanding the compound’s utility in multidisciplinary contexts.

Properties

IUPAC Name |

4-piperidin-4-ylisoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-9(11(10)13(17)15-12)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2,(H,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGJLHBAMGKNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=CC=C2)C(=O)NC3=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-(3-aminophthaloyl)glutamine Derivatives Using Carbonyldiimidazole (CDI)

One efficient method involves cyclizing N-(3-aminophthaloyl)-glutamine or its analogs with 1,1′-carbonyldiimidazole (CDI) to form the isoindoline-1,3-dione core bearing the piperidinyl substituent.

-

- N-(3-aminophthaloyl)-glutamine compound or salt.

- 1,1′-carbonyldiimidazole (CDI) in a molar ratio ranging from 1:1 to 1:1.5.

- Solvents: Acetonitrile (reflux for ~3 hours), or alternatives such as N-methylpyrrolidinone or tetrahydrofuran at room temperature for 13–15 hours.

- Base: Organic amines such as triethylamine or pyridine may be used to promote cyclization.

- Temperature: Room temperature to reflux (~150 °C), reaction time 30 min to 24 hours.

-

- Formation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

- Subsequent conversion to hydrochloride salt by treatment with hydrochloric acid at 0–22 °C.

This method provides good control over reaction parameters and yields high-purity products suitable for pharmaceutical applications.

Direct Condensation of 3-Aminopiperidine-2,6-dione Hydrochloride with 3-Aminophthalic Acid Derivatives

Another approach involves the direct condensation of 3-aminopiperidine-2,6-dione hydrochloride with 3-aminophthalic acid or its derivatives under acidic or basic conditions.

-

- 3-Aminopiperidine-2,6-dione hydrochloride (or enantiomeric mixtures).

- 3-Aminophthalic acid or hydrolyzed derivatives from dimethyl 3-amino-4-hydroxyphthalate.

- Base: Triethylamine or inorganic bases such as sodium hydroxide.

- Solvent: Organic acids like acetic acid or mixtures of water and ethanol.

- Temperature: Elevated temperatures around 70–120 °C.

- Reaction time: Typically several hours to overnight (e.g., reflux overnight).

-

- Hydrolysis of carboxyl protecting groups (e.g., methyl esters) under basic or acidic conditions to yield free acids before condensation.

- Deprotection of hydroxyl groups using Lewis acids such as BCl3 or BBr3 if necessary.

-

- Formation of the isoindoline-1,3-dione framework with the piperidinyl substituent.

- The hydrochloride salt is obtained by acidification with hydrochloric acid.

This method is versatile and allows for substitution variations on the isoindoline ring.

Nucleophilic Aromatic Substitution on 4-Fluorothalidomide

A more recent synthetic route involves nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with piperidin-4-yl amines.

-

- 4-Fluorothalidomide as the electrophilic aromatic substrate.

- Piperidin-4-yl amine or derivatives.

- Base: DIPEA (N,N-Diisopropylethylamine) in excess (3–4 equivalents).

- Solvent: Dimethyl sulfoxide (DMSO).

- Temperature: Heating at 90–110 °C for 3.5 to 16 hours.

- Workup: Removal of solvent by Kugelrohr distillation, followed by flash chromatography purification.

-

- Efficient substitution of fluorine by the piperidinyl amine to yield the target isoindoline-1,3-dione derivative.

- This method allows for one-pot synthesis of conjugates and derivatives with high purity and yield.

This approach is useful for late-stage functionalization and diversification of the molecule.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Advantages | Notes |

|---|---|---|---|---|---|---|

| CDI Cyclization | N-(3-aminophthaloyl)-glutamine, CDI | Acetonitrile, NMP, THF | RT to reflux | 0.5–24 hours | High purity, controlled reaction | Requires CDI, sensitive to moisture |

| Direct Condensation | 3-Aminopiperidine-2,6-dione HCl, 3-aminophthalic acid | Acetic acid, water/ethanol | 70–120 | Overnight | Versatile, scalable | Requires ester hydrolysis and deprotection |

| SNAr on 4-Fluorothalidomide | 4-Fluorothalidomide, piperidinyl amine, DIPEA | DMSO | 90–110 | 3.5–16 hours | One-pot, late-stage functionalization | Requires high temperature, purification needed |

Detailed Research Findings and Observations

Reaction Efficiency: The CDI cyclization method offers efficient ring closure with moderate to good yields and is favored for its mild conditions and reproducibility.

Base and Acid Roles: Organic bases such as triethylamine and DIPEA are crucial for neutralizing acidic byproducts and promoting nucleophilic attack in both condensation and substitution reactions.

Protecting Group Strategies: Use of methyl esters as carboxyl protecting groups allows for controlled hydrolysis to free acids, facilitating subsequent condensation reactions.

Deprotection: Lewis acids like BCl3 and BBr3 effectively remove hydroxyl protecting groups without degrading the isoindoline-1,3-dione core.

Purification: Flash chromatography on silica gel and reverse-phase C18 silica are standard for isolating pure products, especially after SNAr reactions in DMSO.

Salt Formation: Conversion to hydrochloride salts improves compound stability and solubility, typically achieved by treatment with hydrochloric acid at low temperatures.

Chemical Reactions Analysis

Substitution Reactions

The piperidine nitrogen acts as a nucleophile, enabling alkylation or acylation reactions.

Key Findings :

-

Alkylation typically occurs at the piperidine nitrogen due to its lone pair availability.

-

Steric hindrance from the isoindoline ring limits reactivity at the phthalimide nitrogen .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the piperidine and isoindoline moieties.

Oxidation

| Target Site | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Piperidine Ring | KMnO₄, H₂O, 100°C | Piperidine N-oxide derivatives | |

| Isoindoline Core | Ozone, DCM, -78°C → H₂O₂ | Cleavage to phthalic acid derivatives |

Reduction

| Reagents/Conditions | Products | Reference |

|---|---|---|

| NaBH₄, MeOH, RT | Partially reduced isoindoline intermediates | |

| LiAlH₄, THF, reflux | Piperidine ring-opening to aminobutanol analogs |

Mechanistic Insight :

Hydrolysis Reactions

The phthalimide ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Reference |

|---|---|---|

| 6M HCl, reflux, 12h | Phthalic acid + 4-aminopiperidine hydrochloride | |

| 2M NaOH, EtOH, 60°C, 6h | Sodium phthalate + free piperidine base |

Applications :

Nucleophilic Addition Reactions

The electron-deficient isoindoline core participates in nucleophilic additions:

| Nucleophile | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Grignard Reagents | RMgX, THF, 0°C → RT | Alkylated isoindoline derivatives | |

| Amines | Primary amines, DMF, 120°C | Spirocyclic adducts via Michael addition |

Example Reaction :

Ring-Opening and Rearrangement

Under strong acidic conditions, the compound undergoes ring-opening rearrangements:

| Conditions | Products | Reference |

|---|---|---|

| H₂SO₄, 150°C, 24h | Quinazolinone derivatives | |

| PCl₅, toluene, reflux | Chlorinated isoindole intermediates |

Mechanism :

Synthetic Utility

-

Serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) via E3 ligase recruitment .

-

Used in hybrid molecule synthesis for antitubercular agents (MIC: 6.25 µg/mL against M. tuberculosis) .

Reaction Optimization

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | Acetic acid (vs. DMF) | +15% |

| Catalyst | Triethylamine (vs. no base) | +22% |

| Temperature | 120°C (vs. 80°C) | +30% |

Scientific Research Applications

Anti-Cancer Applications

Research has identified 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride as a promising candidate for cancer treatment due to its ability to degrade specific proteins involved in tumor progression. Notably, it has been shown to target IKAROS Family Zinc Finger 2 (IKZF2), a transcription factor implicated in various cancers:

- Mechanism of Action : The compound acts as an IKZF2 degrader, selectively reducing IKZF2 protein levels, which can lead to tumor suppression. This mechanism is particularly relevant in cancers such as non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myelogenous leukemia (AML) .

- Clinical Relevance : The ability to modulate IKZF2 levels suggests potential for developing therapies that can enhance the efficacy of existing treatments or provide alternatives where conventional therapies fail.

Anti-Infective Properties

The compound has demonstrated significant anti-mycobacterial activity, particularly against Mycobacterium tuberculosis:

- Research Findings : A study indicated that derivatives of isoindoline-1,3-dione with piperidine substitutions exhibited minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis, showing promise comparable to established anti-tuberculosis medications .

- Broader Implications : This highlights the compound's potential not only in treating tuberculosis but also in addressing other mycobacterial infections such as leprosy.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the efficacy of this compound:

- Optimization Studies : Variations in the alkyl chain length and the nature of the secondary amine have been systematically studied to enhance anti-mycobacterial activity while minimizing cytotoxic effects . This iterative approach allows for the identification of more potent analogs.

Therapeutic Compositions

The compound is often formulated into various therapeutic compositions for enhanced bioavailability and efficacy:

- Formulation Strategies : The development of pharmaceutical formulations that include this compound aims to improve solubility and stability, thereby facilitating better therapeutic outcomes .

Summary Table of Applications

| Application Area | Mechanism/Action | Notable Findings |

|---|---|---|

| Anti-Cancer | IKZF2 degradation | Effective against NSCLC, TNBC, AML |

| Anti-Infective | Anti-mycobacterial activity | MIC = 6.25 μg/mL against M. tuberculosis |

| Structure-Activity Studies | Optimization of derivatives for enhanced activity | Improved potency with specific structural modifications |

| Therapeutic Compositions | Enhanced formulation strategies | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. It is known to act as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction facilitates the recruitment of ubiquitin ligase complexes, leading to the degradation of target proteins . The compound’s effects are mediated through pathways involving protein ubiquitination and subsequent proteasomal degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s structural analogs are classified based on substitutions at the isoindoline-dione core and the nature of appended functional groups:

Piperidine/Piperazine Derivatives

- 4-((4-Aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (Pomalidomide-C4-NH2 HCl): Features a 2,6-dioxopiperidine (glutaramide) moiety and a flexible aminobutyl linker. Molecular Weight: 396.83 g/mol (as hydrochloride). Application: Used in PROTACs (Proteolysis-Targeting Chimeras) for cereblon-mediated protein degradation .

2-(2,6-Dioxopiperidin-3-yl)-4-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride :

PROTAC-Linker Conjugates

Thalidomide-NH-PEG1-NH2 hydrochloride :

- 4-((6-Azidohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Includes an azide-functionalized hexyl linker for "click chemistry" applications. Synthesis Yield: 36%. Application: Used in G-quadruplex-binding PROTACs for cancer research .

Aryl-Substituted Isoindoline-diones

- 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione: Substituted with an indole-acryloylphenyl group. Synthesis: Prepared via Claisen-Schmidt condensation (48-hour reaction in ethanol/NaOH). Activity: Tested for acetylcholinesterase inhibition, though specific IC₅₀ values are unreported .

2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione :

Comparative Analysis Table

Key Findings and Trends

Bioactivity: Piperidine/piperazine-substituted derivatives (e.g., PROTACs) show promise in targeted protein degradation, leveraging cereblon binding .

Synthetic Approaches :

- Claisen-Schmidt condensation is common for acryloylphenyl derivatives .

- PROTAC-linked compounds require multi-step syntheses, often involving azide-alkyne cycloadditions .

Physicochemical Properties :

Biological Activity

4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research and medicine.

Chemical Structure and Properties

The compound features a piperidine ring attached to an isoindoline-1,3-dione framework. This structural arrangement is crucial for its interaction with biological targets, particularly cereblon, a component of the ubiquitin-proteasome system.

Target Interaction

The primary target of this compound is cereblon . The compound binds to cereblon, influencing the ubiquitin-proteasome pathway, which is essential for protein degradation in cells. This interaction facilitates the targeted degradation of specific proteins involved in various cellular processes.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- Ubiquitin-Proteasome System : Modulates protein degradation.

- Cell Signaling : Alters signaling pathways affecting gene expression and cellular metabolism.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound's effectiveness as a ligand for proteolysis-targeting chimeras (PROTACs) may be influenced by its solubility and stability under physiological conditions. Recommended storage conditions are between 2-8°C to maintain its efficacy.

Cellular Effects

Research indicates that this compound can modulate various cellular functions:

- Gene Expression : Influences the expression of genes associated with cell cycle regulation and apoptosis.

- Metabolic Processes : Affects cellular metabolism through the degradation of specific metabolic enzymes.

Anti-Mycobacterial Activity

A notable study reported the anti-mycobacterial properties of derivatives of isoindoline compounds. The piperidine-substituted isoindoline demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL .

| Compound | MIC (μg/mL) | Cytotoxicity (μg/mL) |

|---|---|---|

| 4-(Piperidin-4-yl)isoindoline | 6.25 | Non-cytotoxic |

| Other derivatives | Varies | Varies |

Case Studies

- Therapeutic Potential in Neurological Disorders

- Cancer Treatment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via Mannich reactions using ketone and amine components. For example, phenethylamine hydrochloride and substituted acetophenones can yield derivatives with cytotoxic potential. Reaction yields (87–98%) depend on steric/electronic effects of substituents, solvent choice, and reaction temperature. Optimization requires iterative testing of ketone/amine ratios and catalyst efficiency .

- Characterization : Post-synthesis purification via recrystallization or column chromatography is critical. Yields are quantified using HPLC or GC-MS.

Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most effective?

- Methodological Answer : Structural elucidation relies on:

- NMR (¹H/¹³C) to confirm piperidine and isoindoline ring connectivity.

- FT-IR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration.

- Mass spectrometry (ESI-TOF) for molecular weight validation (e.g., C₁₄H₁₅ClN₂O₂ requires m/z 294.07) .

Q. What are the solubility properties and recommended storage conditions?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility in DMSO (≥10 mg/mL) is typical for biological assays. Storage at −20°C under inert atmosphere (argon) prevents hygroscopic degradation. Stability tests via TGA/DSC are advised to assess thermal decomposition thresholds .

Q. What safety protocols are essential during handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; rinse skin/eyes with water for 15 minutes upon exposure. Toxicity data is limited, but structural analogs suggest potential respiratory irritation. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

- Methodological Answer : Quantum mechanical calculations (DFT) model transition states to identify rate-limiting steps. Tools like Gaussian or ORCA predict regioselectivity in sulfonylation or Mannich reactions. Machine learning (e.g., ICReDD’s reaction path search) screens optimal catalysts/conditions, reducing trial-and-error experimentation .

- Case Study : DFT-guided synthesis of 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives improved yields by 15% compared to traditional methods .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in cytotoxicity or receptor binding may arise from:

- Purity variations (e.g., residual solvents in analogs affecting assays).

- Assay conditions (pH, cell line specificity).

- Structural analogs with subtle substituent differences (e.g., 4-chloro vs. 4-methoxy groups).

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

- Methodological Answer : Key issues include:

- Heat dissipation in exothermic reactions (e.g., sulfonylation).

- Mixing efficiency in heterogeneous systems (use CFD modeling).

- Purification scalability (switch from column chromatography to continuous crystallization).

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding to nicotinic acetylcholine receptors (nAChRs) or kinases. Experimental validation via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.